4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a dimethoxyphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-4-decyloxy nitrobenzene. This involves the protection of pyrocatechol with acetone, followed by nitration to obtain 5-nitryl-2,2-dimethyl piperonyl. Deprotection yields 3,4-dihydroxy nitrobenzene, which is then reacted with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: This compound shares a similar structure but lacks the dimethoxyphenyl group.
4-(Decyloxy)-3-ethoxyphenyl methanol: This compound has a similar decyloxy group but differs in other functional groups.
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-13-22(14-16-23)26(29)28-27-20-21-12-17-24(30-2)25(19-21)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+ |
InChI Key |
OVIOZQMCQKMBGC-NHFJDJAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.